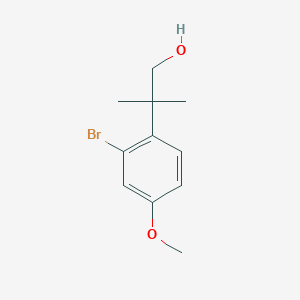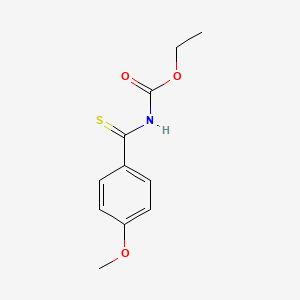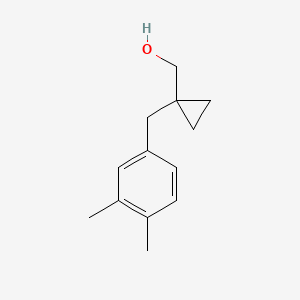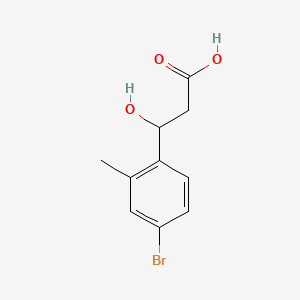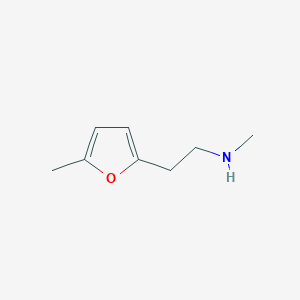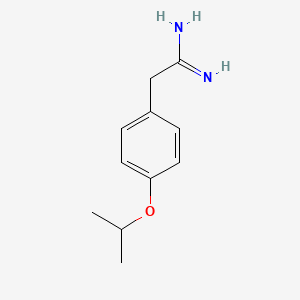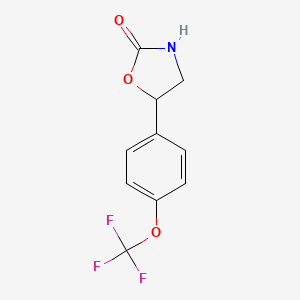![molecular formula C13H19BO2 B13589370 2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bicyclo[221]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclic structure with a boron-containing dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with a boron-containing reagent. One common method is the hydroboration of bicyclo[2.2.1]hepta-2,5-diene followed by oxidation to form the desired dioxaborolane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing functional groups.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment and other diseases.
作用機序
The mechanism of action of 2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reactive intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
2,5-Norbornadiene: A related compound with a similar bicyclic structure but lacking the dioxaborolane moiety.
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different functional groups.
5-Vinyl-2-norbornene: A compound with a vinyl group attached to the bicyclic structure.
Uniqueness
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bicyclic structure and a boron-containing dioxaborolane moiety. This combination imparts unique reactivity and makes it valuable in various applications, particularly in organic synthesis and materials science .
特性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC名 |
2-(2-bicyclo[2.2.1]hepta-2,5-dienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h5-6,8-10H,7H2,1-4H3 |
InChIキー |
HMEDULVHIZNNJN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


